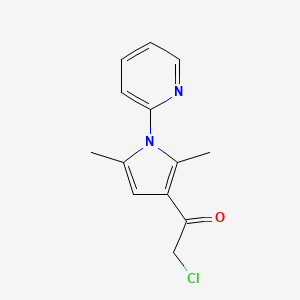

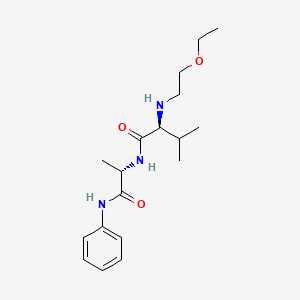

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

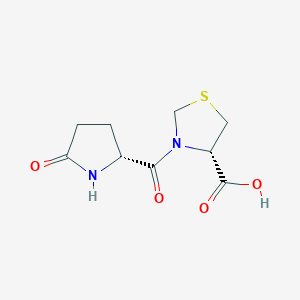

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, also known as EHPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. Piperidines, which EHPC is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a chemical entity that finds its applications primarily in the realm of synthetic chemistry and pharmacology. The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. For example, in the study of the graphical synthetic routes of Vandetanib, a notable synthetic pathway was identified involving ethyl vanillate and tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This route was found to be favorable for industrial-scale production due to its higher yield and commercial viability, demonstrating the compound's importance in pharmaceutical synthesis (Mi, 2015).

Pharmacological Activity Modulation

The compound's role extends beyond synthesis; it's also critical in the modification of pharmacological activities. For instance, metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including those similar to ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can significantly alter the pharmacologic activity of the parent drug. Such modifications can lead to the attenuation, retention, or loss of activity, which is pivotal for developing prodrugs or enhancing drug efficacy (El-Haj & Ahmed, 2020).

Drug Discovery and Development

In the context of drug discovery, the structural motifs present in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, such as the piperidine ring, are crucial pharmacophores in several therapeutic agents. Research indicates that modifications to arylalkyl substituents, similar to those in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can improve the potency and selectivity of agents targeting D2-like receptors. This underscores the compound's relevance in the design and development of new antipsychotic medications (Sikazwe et al., 2009).

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Safety and Hazards

The specific safety and hazards associated with EHPC are not detailed in the retrieved sources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Orientations Futures

While the future directions for EHPC are not detailed in the retrieved sources, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as EHPC, is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis process for these types of compounds.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-20-14(18)16-9-7-15(19,8-10-16)13-6-4-3-5-12(13)11-17/h3-6,17,19H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYJOTHYMNZSGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445164 |

Source

|

| Record name | Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate | |

CAS RN |

71546-51-5 |

Source

|

| Record name | Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1353397.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)